molecular formula C20H22N4OS2 B2753203 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 872988-11-9

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2753203
CAS No.: 872988-11-9
M. Wt: 398.54
InChI Key: NOSTVLUBMXEYBQ-UHFFFAOYSA-N
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Description

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which combines a thiazole ring with a pyridazine ring, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylthiazole with a pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide
  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-11-8-12(2)19(13(3)9-11)22-17(25)10-26-18-7-6-16(23-24-18)20-14(4)21-15(5)27-20/h6-9H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSTVLUBMXEYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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